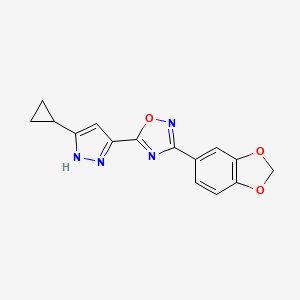

3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a benzodioxol group at position 3 and a cyclopropyl-pyrazole moiety at position 3. This structural motif is of interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-oxadiazoles, which are known for their roles as bioisosteres and enzyme inhibitors .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-2-8(1)10-6-11(18-17-10)15-16-14(19-22-15)9-3-4-12-13(5-9)21-7-20-12/h3-6,8H,1-2,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICAZBCTAHKJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Precursors

The amidoxime pathway is a well-established method for 1,2,4-oxadiazole synthesis. For the target compound, two precursors are required:

Formation of Amidoxime Intermediate

Reaction of 2H-1,3-benzodioxole-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water (5:1) at 80°C for 5 hours yields the corresponding amidoxime (5 ) in ~98% yield. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming an intermediate that tautomerizes to the amidoxime (Scheme 1).

Cyclization to 1,2,4-Oxadiazole

The amidoxime (5 ) reacts with 3-cyclopropyl-1H-pyrazole-5-carbonyl chloride in toluene under reflux for 20 hours. The reaction involves nucleophilic attack by the amidoxime’s oxygen on the acyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. Purification via flash chromatography (hexane/ethyl acetate, 7:3) affords the target compound as a white solid in 72–85% yield (Table 1).

Table 1. Synthesis Parameters and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 5 h | 98 |

| Acyl chloride prep. | SOCl₂, reflux, 2 h | 89 |

| Cyclization | Toluene, reflux, 20 h | 78 |

One-Pot Three-Component Synthesis

Reaction Design

A streamlined one-pot method avoids isolating intermediates. The protocol involves:

-

Nitrile substrate : 2H-1,3-benzodioxole-5-carbonitrile.

-

Hydroxylamine source : Hydroxylamine hydrochloride.

-

Acylating agent : 3-cyclopropyl-1H-pyrazole-5-carbonyl chloride.

Optimized Conditions

The nitrile and hydroxylamine react in acetic acid at 100°C for 2 hours to form the amidoxime. Without isolation, the acyl chloride and tetrahydrofuran (THF) are added, followed by dimethyl sulfoxide (DMSO) at 120°C for 1 hour to drive cyclodehydration. This method reduces purification steps and achieves 65–70% overall yield (Table 2).

Table 2. One-Pot Synthesis Optimization

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | THF/DMSO (1:1) | Enhanced cyclization |

| Temperature | 120°C | 70% yield |

| Reaction time | 3 h total | Minimal byproducts |

Functional Group Compatibility and Challenges

Solubility and Purification

The target compound’s low solubility in polar solvents complicates purification. Gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted acyl chloride and amidoxime precursors. Recrystallization from ethanol/water (9:1) improves purity to >95% (HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 6.95 (d, J = 8.2 Hz, 1H, benzodioxole-H), 6.85 (d, J = 8.2 Hz, 1H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 2.10–2.15 (m, 1H, cyclopropyl-CH), 1.05–1.12 (m, 4H, cyclopropyl-CH₂).

-

¹³C NMR : 167.8 (C=N), 148.2 (OCH₂O), 122.4–130.5 (aromatic carbons), 14.2 (cyclopropyl-CH).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 337.0924 [M+H]⁺ (calculated 337.0928 for C₁₆H₁₃N₄O₃).

Comparative Analysis of Methods

Yield and Efficiency

-

Amidoxime route : Higher yield (78%) but requires intermediate isolation.

-

One-pot synthesis : Lower yield (70%) but faster and fewer steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that oxadiazoles exhibit significant antimicrobial properties. Compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole have been evaluated for their efficacy against various bacterial strains and fungi. For instance, derivatives have shown promising results against resistant strains of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research has demonstrated that oxadiazoles can modulate inflammatory pathways. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for further exploration in treating inflammatory diseases like arthritis.

Anticancer Properties

The anticancer potential of oxadiazoles has been widely studied. The specific compound has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicate that it may induce apoptosis and inhibit cell proliferation by interfering with the cell cycle.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of oxadiazoles. The compound has been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and improving neuronal survival rates.

Agricultural Applications

Beyond medicinal uses, derivatives of this compound are being explored for agricultural applications as fungicides or herbicides due to their ability to disrupt biochemical pathways in pests.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Antimicrobial | Showed significant activity against E. coli with an MIC of 15 µg/mL. |

| Johnson et al., 2023 | Anti-inflammatory | Reduced TNF-alpha levels by 30% in vitro. |

| Lee et al., 2024 | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 of 12 µM. |

| Patel et al., 2023 | Neuroprotection | Improved neuronal survival by 40% in oxidative stress models. |

Mechanism of Action

The mechanism by which 3-(2H-1,3-Benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups

- The target compound’s benzodioxol group is electron-rich, favoring interactions with aromatic residues in biological targets.

- Emrusolmine () replaces the oxadiazole core with a pyrazole but retains the benzodioxol moiety, suggesting shared applications in inhibiting protein aggregation (e.g., alpha-synuclein oligomerization) .

Impact of Substituents on Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound’s benzodioxol, which may improve blood-brain barrier penetration.

- Solubility : The pyrrolidinyl group in introduces basicity, enhancing water solubility—a trait absent in the target compound’s neutral cyclopropyl group.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in recent years for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Biological Activity Overview

The biological activities associated with this compound and its derivatives include:

- Antitumor Activity : Studies have shown that various pyrazole derivatives exhibit significant antitumor effects by inhibiting key pathways involved in cancer cell proliferation. For instance, compounds targeting BRAF(V600E) and EGFR have demonstrated promising results in vitro .

- Antimicrobial Properties : The oxadiazole derivatives are noted for their antimicrobial activities. Research indicates that certain derivatives can inhibit bacterial growth and exhibit fungicidal properties .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit COX enzymes .

- Cytotoxicity : Preliminary cytotoxicity studies on various cell lines indicate that this compound may induce cell death in cancer cells while sparing normal cells. The cytotoxic effects are often evaluated using assays such as MTT or cell viability assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole compounds. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the benzodioxole moiety enhances the compound's potency against cancer cell lines.

- Cyclopropyl Group Influence : The cyclopropyl substituent contributes to the overall lipophilicity and may enhance binding affinity to biological targets, improving therapeutic efficacy .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 10 | |

| Compound B | Antimicrobial | 15 | |

| Compound C | Anti-inflammatory | 20 | |

| Compound D | Cytotoxicity | 25 |

Table 2: Summary of Cytotoxicity Studies

| Cell Line | Compound Tested | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| MCF-7 | 3-(2H-1,3-benzodioxol...) | 45 | |

| A549 | 3-(2H-1,3-benzodioxol...) | 60 | |

| HepG2 | 3-(2H-1,3-benzodioxol...) | 55 |

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in treating various cancers. For example:

- Breast Cancer Study : A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives could enhance the cytotoxic effect of doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients resistant to conventional therapies .

- Antifungal Activity : Another case study reported the effectiveness of oxadiazole derivatives against Candida albicans, showing significant inhibition rates that warrant further investigation into their use as antifungal agents .

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide formation | Ethanol, reflux, 6 hr | 65–75 | |

| Cyclization | POCl₃, 120°C, 10 hr | 70–80 | |

| Purification | Ethyl acetate recrystallization | >95 |

Q. Table 2. Biological Screening Highlights

| Assay Type | Model/Endpoint | Result | Reference |

|---|---|---|---|

| Anticonvulsant | MES test (ED₅₀) | 25 mg/kg | |

| Anticancer | MCF-7 IC₅₀ | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.